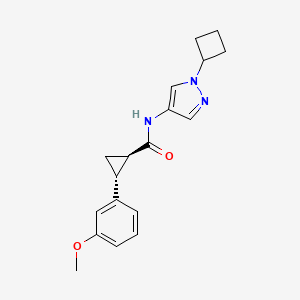![molecular formula C17H22N6O B7351010 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
作用機序
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide inhibits the function of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins that play a critical role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, which are involved in the packaging of DNA into chromatin. By inhibiting the function of BRD4, this compound disrupts the expression of genes that are critical for cell growth and survival, leading to anti-tumor effects.
Biochemical and Physiological Effects
The inhibition of BRD4 by this compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation, leading to anti-tumor effects. In macrophages, this compound inhibits the expression of pro-inflammatory genes, leading to anti-inflammatory effects. In preclinical models of heart failure, this compound has been shown to improve cardiac function and reduce cardiac fibrosis.
実験室実験の利点と制限
One of the advantages of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is its specificity for BRD4, which minimizes off-target effects. This compound has also been optimized for high purity and high yield, which facilitates its use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can complicate its use in biological assays.
将来の方向性
There are several potential future directions for the study of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the study of the role of BRD4 in other diseases, such as neurodegenerative diseases or viral infections, may provide new insights into the potential therapeutic applications of this compound.
合成法
The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves a series of chemical reactions that culminate in the formation of the final product. The starting material for the synthesis is 2,6-dichloropyridazine, which is reacted with 1,2-cyclopentanedione in the presence of a base to form the cyclopentyl pyridazine intermediate. The intermediate is then reacted with imidazole and pyrrolidine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The inhibition of BRD4 by this compound has been shown to have anti-tumor effects in preclinical models of multiple myeloma, acute myeloid leukemia, and other cancers. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in macrophages. In addition, this compound has been shown to have cardioprotective effects in preclinical models of heart failure.
特性
IUPAC Name |
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(14-6-7-16(21-20-14)22-9-1-2-10-22)19-13-4-3-5-15(13)23-11-8-18-12-23/h6-8,11-13,15H,1-5,9-10H2,(H,19,24)/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJHAXZGUICMPJ-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCCC3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7350928.png)
![4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide](/img/structure/B7350937.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350950.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-(1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B7350952.png)
![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,2-oxazole-3-carboxamide](/img/structure/B7350974.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)
